2-(3-Methyl-2-thienyl)ethanethiol

Description

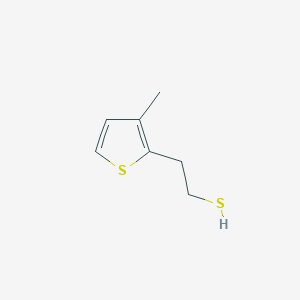

2-(3-Methyl-2-thienyl)ethanethiol is an organosulfur compound featuring a thiophene ring substituted with a methyl group at the 3-position and an ethanethiol (-CH₂CH₂SH) moiety at the 2-position. Thiophene-based compounds are known for their electronic characteristics due to the sulfur atom in the aromatic ring, which influences reactivity and solubility. This article compares this compound with structurally similar ethanethiol derivatives, focusing on molecular attributes, reactivity, and applications.

Properties

IUPAC Name |

2-(3-methylthiophen-2-yl)ethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10S2/c1-6-3-5-9-7(6)2-4-8/h3,5,8H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPFGODIUMKXURI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-2-thienyl)ethanethiol can be achieved through several methods. One common approach involves the reaction of 3-methylthiophene with ethylene sulfide in the presence of a base such as sodium hydride. The reaction proceeds through the nucleophilic attack of the thiolate anion on the ethylene sulfide, followed by protonation to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of 3-methyl-2-thienylacetonitrile in the presence of a suitable catalyst, such as palladium on carbon, to produce the corresponding thiol .

Chemical Reactions Analysis

Oxidation Reactions

The thiol group undergoes oxidation to form disulfides or sulfonic acids , depending on conditions:

-

Disulfide Formation :

Yields diethyl disulfide analogs at >90% efficiency under mild conditions . -

Strong Oxidation : Concentrated HNO₃ oxidizes the thiol to sulfonic acid derivatives .

Thermal Stability :

Decomposition occurs above 150°C, releasing H₂S and forming thiophene derivatives .

Self-Assembled Monolayers (SAMs)

The compound forms SAMs on gold surfaces via Au–S bond formation. Key findings include:

-

Packing Density : ~310 ng/cm² for analogs with shorter alkyl chains (n=2) .

-

Thickness : 6.7 Å for monolayers, indicating a tilt angle of ~42° .

Comparative SAM Properties :

| Chain Length (n) | Thickness (Å) | Contact Angle (°) |

|---|---|---|

| 2 | 6.7 | 72 (water) |

| 6 | 10.7 | 85 (water) |

| 12 | 17.9 | 92 (water) |

Nucleophilic Substitution

The thiol group acts as a nucleophile in reactions with electrophiles:

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form thioethers.

-

Acylation : Forms thioesters with acyl chlorides (e.g., AcCl).

Example Reaction :

Yield: 65–80% in DMF at 60°C.

Cycloaddition and Heterocycle Formation

The thiophene ring participates in Diels-Alder reactions and forms fused heterocycles:

-

With DMAD (Dimethyl Acetylenedicarboxylate) : Forms triazepinothiones under microwave irradiation (75–98% yields) .

-

Thiophene Ring Functionalization : Electrophilic substitution at the α-position of the thiophene ring occurs with HNO₃/H₂SO₄.

Key Cycloaddition Product :

| Product | Conditions | Yield (%) |

|---|---|---|

| 1,2,4-Triazepine-3-thione | DMF, MW, 5–10 min | 75–98 |

| 2-Pentylthiophene | 130°C, 90 min | Quantified via GC-MS |

Metal Coordination

The thiol group binds to soft metal ions (e.g., Hg²⁺, Cu⁺), forming stable complexes:

Stability : These complexes are thermally stable up to 200°C .

Scientific Research Applications

Flavoring Agents

The compound is recognized for its potential use as a flavoring agent due to its aromatic properties. Substituted thiophenes, including 2-(3-Methyl-2-thienyl)ethanethiol, have been evaluated for their safety and efficacy in food products. Studies have reaffirmed the Generally Recognized as Safe (GRAS) status of many thiophenes, indicating that they can be safely used in flavor formulations .

Material Science

In material science, this compound is employed in the development of functional materials such as gold nanoparticles. Research has shown that thiophene-terminated alkanethiols exhibit distinct solubility and vapor sensing properties, making them suitable for applications in sensors and electronic devices . The compound’s ability to form self-assembled monolayers on metal surfaces enhances the functionality of these materials.

Chemical Sensors

The compound's sensitivity to various solvents makes it a candidate for chemical sensors. The vapor sensing properties of thiophene derivatives have been investigated, revealing that this compound exhibits significant sensitivity to chloroform, which is crucial for environmental monitoring and safety applications .

Case Study 1: Flavoring Evaluation

A systematic re-evaluation of substituted thiophenes conducted by the Flavor and Extract Manufacturers Association highlighted the safety profiles of compounds like this compound. The study emphasized the low dietary exposure levels and rapid metabolism of these compounds in humans, supporting their use in food products .

Case Study 2: Nanotechnology Applications

Research on gold nanoparticles functionalized with thiophene derivatives demonstrated enhanced optical properties and stability. The incorporation of this compound into nanoparticle films resulted in improved sensitivity to environmental changes, showcasing its potential in nanotechnology applications .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Flavoring Agents | Used as a flavoring component in food products | GRAS status reaffirmed; safe for consumption |

| Material Science | Development of functional materials like gold nanoparticles | Enhanced solubility and vapor sensing properties |

| Chemical Sensors | Sensitive to solvents; potential for environmental monitoring | Significant sensitivity to chloroform |

Mechanism of Action

The mechanism of action of 2-(3-Methyl-2-thienyl)ethanethiol involves its ability to interact with various molecular targets through its sulfhydryl group. Thiols can form covalent bonds with electrophilic centers in proteins and other biomolecules, leading to changes in their structure and function. This reactivity is particularly important in the context of enzyme catalysis, where thiols can act as nucleophiles in the active sites of enzymes .

Comparison with Similar Compounds

2-(2-Pyridyl)ethanethiol (C₇H₉NS)

- Key Feature : Pyridine ring introduces nitrogen, enabling hydrogen bonding and metal coordination.

- Reactivity : The sulfur atom acts as a nucleophile, while the pyridyl nitrogen enhances solubility in polar solvents (e.g., water) . This compound is used to synthesize thioesters and thioethers, critical in pharmaceutical and polymer chemistry.

2-(2-Chlorophenyl)ethanethiol (C₈H₉ClS)

2-(Phenylthio)ethanethiol (C₈H₁₀S₂)

2-(Butylamino)ethanethiol

- Key Feature: Butylamino group adds basicity and bulkiness.

- Reactivity: The amino group enhances nucleophilicity, allowing selective reactions with electrophiles (e.g., alkyl halides) in drug modification .

Solubility and Stability Trends

- Pyridyl vs. Thiophene Derivatives: The pyridyl analog’s water solubility (due to nitrogen) contrasts with thiophene-based compounds, which are typically more lipophilic.

- Chlorophenyl Derivatives: The chlorine atom may reduce solubility in nonpolar solvents but improve stability in acidic conditions .

Biological Activity

2-(3-Methyl-2-thienyl)ethanethiol is a sulfur-containing organic compound that has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties, supported by relevant data and case studies.

This compound is characterized by its thiol group (-SH) and a thiophene ring, which contribute to its reactivity and biological interactions. The compound's structure allows it to participate in various chemical reactions, including oxidation to form disulfides and sulfonic acids, and reduction to thiolate anions.

Antimicrobial Activity

Research indicates that compounds containing thiophene rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiophene can inhibit the growth of various bacteria and fungi. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with essential metabolic processes .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. The compound has demonstrated cytotoxic effects against various cancer cell lines in vitro. For example, a study reported that thiophene derivatives could induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .

Table 1: Summary of Anticancer Activity

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Caspase activation |

| A549 | 25 | Cell cycle arrest |

The biological activity of this compound is largely attributed to its ability to form covalent bonds with electrophilic centers in proteins and enzymes. This interaction can lead to alterations in protein function, affecting cellular signaling pathways involved in proliferation and apoptosis . Additionally, the aromatic thiophene ring can engage in π-π interactions with other aromatic systems, enhancing binding affinity to biological targets .

Study on Antimicrobial Activity

In a controlled study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, the compound showed promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents.

Study on Anticancer Effects

A study published in a peer-reviewed journal investigated the effects of this compound on breast cancer cells. The results indicated that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis through mitochondrial pathways. Further analysis revealed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.